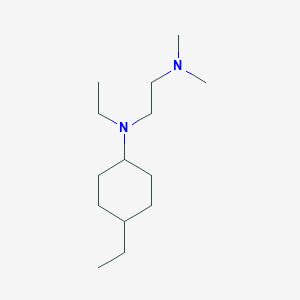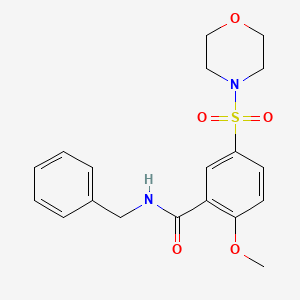
N-benzyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide, also known as NSC-87877, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have several interesting biochemical and physiological effects, making it a promising candidate for future research.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and ion channels in the body. Specifically, this compound has been found to inhibit the activity of the enzyme protein kinase CK2, which is involved in cell proliferation and survival. Additionally, this compound has been found to modulate the activity of certain ion channels, including the TRPV1 and TRPM8 channels.
Biochemical and Physiological Effects:
This compound has several interesting biochemical and physiological effects that make it a promising candidate for future research. For example, this compound has been found to induce apoptosis (cell death) in certain types of cancer cells, suggesting that it may have potential as an anti-cancer agent. Additionally, this compound has been found to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide in lab experiments is that it has been shown to be relatively non-toxic, making it a safer alternative to other compounds that may be more harmful to cells or organisms. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it more difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving N-benzyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide. One area of interest is in cancer research, where this compound could be further studied for its potential as an anti-cancer agent. Additionally, this compound could be studied further for its potential use in neuroscience research, where it could be used to modulate ion channel activity in the brain. Finally, the mechanism of action of this compound could be further elucidated, which could provide insights into its potential uses in a variety of scientific research applications.
Métodos De Síntesis
The synthesis of N-benzyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide involves a multi-step process that begins with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with benzylamine to form the benzylamide intermediate, which is subsequently reacted with morpholine and sulfonyl chloride to form the final product.
Aplicaciones Científicas De Investigación
N-benzyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in cancer research, where this compound has been found to inhibit the growth of certain types of cancer cells. Additionally, this compound has been studied for its potential use as a tool in neuroscience research, where it has been found to modulate the activity of certain ion channels in the brain.
Propiedades
IUPAC Name |
N-benzyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-18-8-7-16(27(23,24)21-9-11-26-12-10-21)13-17(18)19(22)20-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDHNJGSEKUKID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

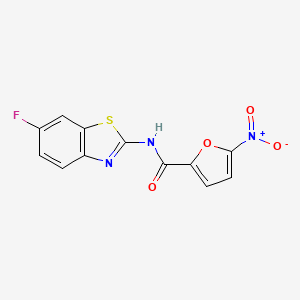
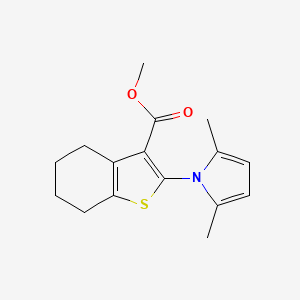
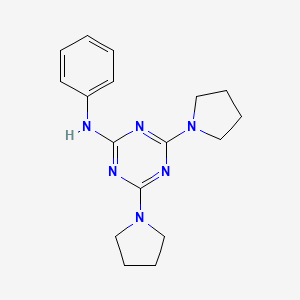
![4-[3-(2-methoxyphenyl)acryloyl]morpholine](/img/structure/B5698360.png)
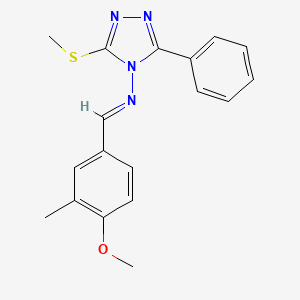
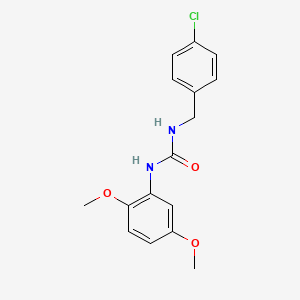



![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)

![2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)
![2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5698438.png)
